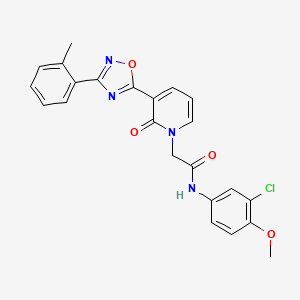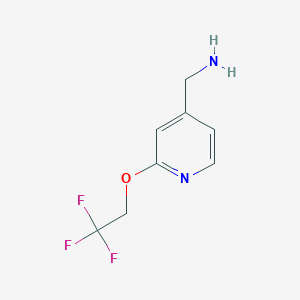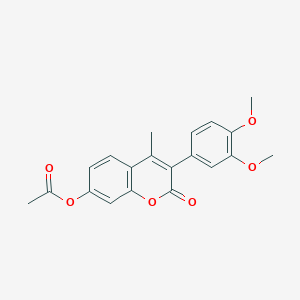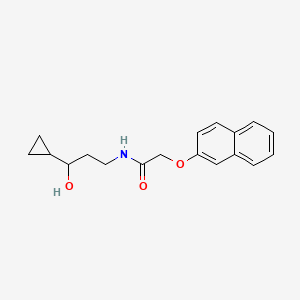
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL
Übersicht
Beschreibung
“1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is a chemical compound with the CAS Number: 65869-51-4 . It has a linear formula of C17H20N2O . The IUPAC name for this compound is 1-benzyl-4-(2-pyridinyl)-4-piperidinol . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL” is 268.36 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Facilitated Synthesis Techniques : Research has demonstrated the use of piperidine and related compounds in the synthesis of complex organic molecules. For example, the use of ultrasonic irradiation has shown to significantly reduce reaction time and increase yields in the synthesis of benzothiazolopyridine compounds, highlighting the role of piperidine derivatives in facilitating chemical reactions (Shirani et al., 2021).
Catalytic Applications : Piperidine derivatives have been used as catalysts in intramolecular amination of allylic alcohols, forming substituted piperidine and pyrrolidine derivatives. This highlights the catalytic versatility of piperidine structures in organic synthesis (Mukherjee & Widenhoefer, 2011).
Medicinal Chemistry and Pharmacology
Antituberculosis Activity : Compounds containing piperidine units have shown promise as Mycobacterium tuberculosis GyrB inhibitors, demonstrating potential therapeutic applications in treating tuberculosis (Jeankumar et al., 2013).
Anticancer Activity : Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives involving piperidine as a catalyst has been explored for anticancer activity, indicating the relevance of piperidine derivatives in the development of new anticancer agents (Hadiyal et al., 2020).
Material Science
- Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on mild steel, indicating their potential application in protecting metals from corrosive environments (El Hajjaji et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-benzyl-4-pyridin-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17(16-8-4-5-11-18-16)9-12-19(13-10-17)14-15-6-2-1-3-7-15/h1-8,11,20H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISOQGMXZLAXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=N2)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyridin-2-YL)piperidin-4-OL | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1H-indol-3-yl)thio)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2653361.png)




![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)




![1-(3-chlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2653379.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)

![6-Oxa-4-azaspiro[2.4]heptan-5-one](/img/structure/B2653383.png)